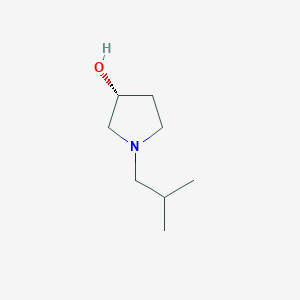
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(Methylsulfanyl)propan-2-amine hydrochloride, also known as (2R)-1-methylsulfanylpropane-2-amine hydrochloride and abbreviated as (2R)-MSH-HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring hormone, melanocyte-stimulating hormone (MSH), and is used in a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
(2R)-MSH-HCl has a number of applications in scientific research. It has been used in the study of cell signaling pathways, as it can act as a receptor agonist and can be used to study the effects of MSH on cell behavior. Additionally, (2R)-MSH-HCl has been used to study the effects of MSH on the endocrine system, as well as its role in regulating body weight and appetite. It has also been used in studies of the immune system, as it can act as an immunomodulator and can be used to study the effects of MSH on the immune system.
Wirkmechanismus
The mechanism of action of (2R)-MSH-HCl is not well understood. However, it is believed to act as a receptor agonist, and is thought to bind to the melanocortin-4 receptor (MC4R) and activate it. This activation of the MC4R can then lead to a variety of biochemical and physiological effects, such as the regulation of body weight and appetite, as well as the modulation of the immune system.
Biochemical and Physiological Effects
(2R)-MSH-HCl has a variety of biochemical and physiological effects. It has been shown to regulate body weight and appetite, as well as modulate the immune system. Additionally, (2R)-MSH-HCl has been shown to have anti-inflammatory effects, and can be used to treat a variety of inflammatory conditions. It has also been shown to have anti-cancer effects, and can be used to treat a variety of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-MSH-HCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available in a variety of concentrations. Additionally, it is very stable, and can be stored for long periods of time without degradation. However, (2R)-MSH-HCl does have some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be used at high concentrations to be effective.
Zukünftige Richtungen
There are a number of potential future directions for (2R)-MSH-HCl research. One potential direction is to further study the effects of (2R)-MSH-HCl on the endocrine system. Additionally, further research could be done to study the effects of (2R)-MSH-HCl on the immune system, as well as its anti-inflammatory and anti-cancer effects. Another potential direction is to develop new methods of synthesizing (2R)-MSH-HCl, as well as new formulations that can be used in laboratory experiments. Finally, further research could be done to develop new uses for (2R)-MSH-HCl in scientific research.
Synthesemethoden
(2R)-MSH-HCl can be synthesized by reacting (2R)-1-(methylsulfanyl)propan-2-amine with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature, and yields (2R)-MSH-HCl as a white solid. The reaction is usually carried out in a glass or stainless steel vessel, and can be scaled up for larger quantities of (2R)-MSH-HCl.
Eigenschaften
IUPAC Name |
(2R)-1-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODNRDNBUKVYSE-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(methoxycarbonyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B6618708.png)


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)
